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Compound of Interest

Compound Name:
5-(2-Hydroxypropan-2-yl)-2-

methylphenol

CAS No.: 4397-18-6

Cat. No.: B13617088

Get Quote

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Compound Synonyms: 8-Hydroxycarvacrol, p-Cymene-2,8-diol

Introduction & Synthetic Strategy
5-(2-Hydroxypropan-2-yl)-2-methylphenol (CAS: 4397-18-6) is a highly valued phenolic

monoterpenoid derivative utilized as a building block in medicinal chemistry and agrochemical

development due to its potent antioxidant and antimicrobial properties[1].

Synthesizing this target with high yield presents distinct regiochemical and chemoselective

challenges. While industrial literature frequently cites the Friedel-Crafts alkylation of o-cresol or

p-cresol[2][3], this approach often suffers from poor regiocontrol and over-alkylation. To achieve

absolute regioselectivity and high yields in a laboratory setting, the Grignard addition of

methylmagnesium bromide to 3-hydroxy-4-methylacetophenone is the gold standard[4].

Alternatively, advanced green-chemistry workflows utilize Cytochrome P450 enzymes for the

direct biocatalytic hydroxylation of carvacrol[2].
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Chemical vs. Biocatalytic synthetic pathways for 5-(2-Hydroxypropan-2-yl)-2-methylphenol.

Quantitative Data: Yield Comparison by Method
The table below summarizes expected yields and primary failure modes across different

synthetic strategies, allowing researchers to select the optimal route based on available

resources.
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Synthetic
Route

Reagents /
Catalyst

Regioselectivit
y

Average Yield
Primary
Byproduct /
Failure Mode

Grignard Addition

(Sub-

stoichiometric)

3-OH-4-Me-

acetophenone +

MeMgBr (1.1 eq)

Absolute < 15%
Unreacted

starting material

Grignard Addition

(Optimized)

3-OH-4-Me-

acetophenone +

MeMgBr (2.5 eq)

Absolute 85 - 92%

Dehydrated

alkene (if acidic

workup)

Friedel-Crafts

Alkylation

o-Cresol +

Acetone +

Superacid

Poor < 10% (Target)

4- and 6-

substituted

isomers

Biocatalytic

Hydroxylation

Carvacrol +

P450

monooxygenase

High 40 - 60%
Over-oxidized

metabolites

Standard Operating Procedure: Optimized Grignard
Workflow
This self-validating protocol utilizes chemoselective stoichiometry to overcome the inherent

reactivity of the phenolic hydroxyl group.

Reagent Stoichiometry
Reagent MW ( g/mol ) Equivalents Function

3-Hydroxy-4-

methylacetophenone
150.17 1.0 Starting Material

Methylmagnesium

bromide (3M in THF)
119.24 2.5 Nucleophile / Base

THF (Anhydrous) 72.11 - Solvent

Saturated NH₄Cl (aq) 53.49 Excess Quenching Agent
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Step-by-Step Methodology
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir

bar and an addition funnel. Purge the system with Argon for 15 minutes. Causality: Grignard

reagents are highly moisture-sensitive; ambient humidity will prematurely quench the reagent

into methane gas, destroying the stoichiometry.

Substrate Dissolution: Dissolve 1.0 eq of 3-hydroxy-4-methylacetophenone in anhydrous

THF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice-water bath.

Nucleophilic Addition: Dropwise add 2.5 eq of MeMgBr over 30 minutes. Causality: The first

equivalent of MeMgBr acts purely as a Brønsted base, deprotonating the acidic phenolic -OH

(pKa ~10) to form a magnesium phenoxide salt. The subsequent 1.5 equivalents act as the

nucleophile, driving the addition to the ketone carbonyl to form the tertiary alkoxide.

Reaction Maturation: Remove the ice bath, allow the reaction to warm to room temperature,

and stir for 4 hours. Monitor completion via LC-MS or TLC (Hexanes:EtOAc 7:3).

Chemoselective Quenching: Cool the flask back to 0 °C. Quench the reaction slowly by

adding saturated aqueous NH₄Cl. Causality: Using a mild buffer (pH ~6) instead of a strong

acid (like 1M HCl) prevents the acid-catalyzed E1 dehydration of the newly formed tertiary

alcohol into an unwanted isopropenyl derivative.

Extraction & Purification: Extract the aqueous layer three times with EtOAc. Wash the

combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure. Purify via flash column chromatography.
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Issue: Low Yield of Target Phenol

Is starting ketone unreacted?

Action: Increase MeMgBr to >2.2 eq
(Phenol OH consumes 1 eq)

 Yes

Is dehydrated alkene [M-18] present?

 No

Action: Avoid strong acid workup.
Use saturated NH4Cl.

 Yes

Are there coupling byproducts?

 No

Action: Ensure strictly anhydrous
conditions & pure Mg.

 Yes

Click to download full resolution via product page

Troubleshooting logic tree for resolving low yields in the Grignard synthesis workflow.

Q: I am recovering a large amount of unreacted 3-hydroxy-4-methylacetophenone. How do I

push the reaction to completion? A: This is the most common failure mode when scaling up this

specific synthesis. The phenolic proton rapidly quenches the Grignard reagent before it can

attack the ketone. If you use standard ketone stoichiometry (1.1 - 1.2 eq), the reaction will stall
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at 10-20% conversion. You must use a minimum of 2.2 to 2.5 equivalents of MeMgBr to

account for the sacrificial formation of the phenoxide intermediate.

Q: My LC-MS shows a major byproduct with a mass of [M-18] (m/z 148). What happened? A:

The [M-18] peak indicates the dehydration of your target tertiary alcohol into an alkene (e.g., 2-

methyl-5-(prop-1-en-2-yl)phenol). Tertiary benzylic alcohols are highly susceptible to elimination

(E1 mechanism) under acidic conditions. This typically occurs during the quenching step if

strong acids are used. Switch to a mild buffer like saturated ammonium chloride for the quench.

Additionally, if the compound degrades during purification, ensure your silica gel is neutralized

with 1% triethylamine, or switch to basic alumina.

Q: Can I synthesize this compound via Friedel-Crafts alkylation of p-cresol or o-cresol instead?

A: While some literature loosely suggests Friedel-Crafts alkylation[2], it is highly problematic for

synthesizing this specific isomer. Alkylating p-cresol (4-methylphenol) directs substitution to the

ortho position, yielding 2-(2-hydroxypropan-2-yl)-4-methylphenol—the wrong isomer.

Conversely, alkylating o-cresol (2-methylphenol) yields substitution at positions 4 and 6 due to

the strong directing effect of the hydroxyl group[3]. This makes the required position 5

substitution thermodynamically and kinetically unfavorable. The Grignard route is required to

ensure absolute regiocontrol.

Q: Are there biocatalytic alternatives for synthesizing 5-(2-Hydroxypropan-2-yl)-2-
methylphenol? A: Yes. Microbial biotransformation and specific Cytochrome P450 enzymes

can catalyze the highly regioselective C-H oxidation (hydroxylation) of the isopropyl side chain

of carvacrol or p-cymene[2]. Fungal strains like Phanerochaete chrysosporium have been

documented to convert the p-cymene backbone directly into p-cymen-8-ol derivatives. This

method avoids harsh organometallic reagents entirely but requires rigorous optimization of

fermentation conditions and downstream extraction protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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